Glucagon Receptor Antagonist I
描述
The human glucagon receptor antagonist is a compound that inhibits the action of glucagon by blocking its receptor, the glucagon receptor. Glucagon is a hormone produced by the pancreas that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver. Antagonists of the glucagon receptor are being studied for their potential to treat diabetes by lowering blood glucose levels .
科学研究应用
人胰高血糖素受体拮抗剂具有广泛的科学研究应用:
化学: 用作研究受体-配体相互作用和开发新的合成方法的工具。
生物学: 用于研究以了解胰高血糖素在葡萄糖代谢中的作用及其调节。
工业: 用于开发新的治疗剂和生产研究化学品.
作用机制
人胰高血糖素受体拮抗剂的作用机制涉及与胰高血糖素受体结合并阻断胰高血糖素的作用。这阻止了胰高血糖素促进肝脏中的糖异生和糖原分解,从而降低血糖水平。 分子靶标包括胰高血糖素受体和相关的信号通路,例如环腺苷酸(cAMP)通路 .
生化分析
Biochemical Properties
Glucagon Receptor Antagonist I interacts with the glucagon receptor, which is a G-protein-coupled receptor . When glucagon binds to GCGR, it promotes liver glycogen breakdown and increases blood glucose levels . This compound blocks this interaction, thereby potentially reducing blood glucose levels .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to improve glucose control and upregulate plasma insulin level . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the glucagon receptor, thereby preventing the activation of the receptor . This prevents the full coupling of the G protein and the activation of the receptor , which in turn inhibits the downstream signaling pathways that lead to increased blood glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have durable fasting plasma glucose (FPG)-lowering effects at day 29 and day 85 after single and multiple doses, respectively . It also reduces HbA1c levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been reported to ameliorate the development of nonalcoholic fatty liver disease (NAFLD) by lowering body weight, improving liver and lipid profiles, and reducing the levels of the fibrosis marker PRO-C4 .
Metabolic Pathways
This compound is involved in the regulation of lipid and cholic acid metabolism . It interacts with enzymes and cofactors in these metabolic pathways, influencing metabolic flux or metabolite levels .
准备方法
合成路线和反应条件
人胰高血糖素受体拮抗剂的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。 例如,一条合成路线涉及制备 N-[3-氰基-6-(1,1-二甲基丙基)-4,5,6,7-四氢-1-苯并噻吩-2-基]-2-乙基丁酰胺,这是一种有效的胰高血糖素受体拮抗剂 . 反应条件通常包括使用有机溶剂、催化剂和控制温度以确保高收率和纯度。
工业生产方法
人胰高血糖素受体拮抗剂的工业生产遵循类似的合成路线,但规模更大。 这涉及优化反应条件以实现可扩展性,包括使用大型反应器、高效的纯化方法和严格的质量控制措施,以确保最终产品的稳定性和安全性 .
化学反应分析
反应类型
人胰高血糖素受体拮抗剂经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧气。
取代: 涉及用另一个官能团替换一个官能团。
常用试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂、像氢化铝锂这样的还原剂以及用于取代反应的各种亲核试剂。 反应条件通常涉及特定的温度、压力和 pH 值以优化反应速率和收率 .
主要产品
这些反应形成的主要产物通常是所需的胰高血糖素受体拮抗剂,以及在纯化过程中去除的副产物。 最终产物的特征在于其有效抑制胰高血糖素受体的能力 .
相似化合物的比较
人胰高血糖素受体拮抗剂可以与其他类似化合物进行比较,例如:
二肽基肽酶-4 抑制剂: 这些化合物也降低血糖水平,但通过不同的机制,涉及抑制二肽基肽酶-4 酶。
胰高血糖素样肽-1 受体激动剂: 这些化合物模拟胰高血糖素样肽-1 的作用,以增强胰岛素分泌并降低血糖水平。
人胰高血糖素受体拮抗剂的独特之处在于它们专门针对胰高血糖素受体,直接抑制胰高血糖素的作用,为糖尿病治疗提供了一种新方法 .
属性
IUPAC Name |
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-6-13(7-2)18(23)22-19-16(12-21)15-10-9-14(11-17(15)24-19)20(4,5)8-3/h13-14H,6-11H2,1-5H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIBDWBSJSJQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347212 | |
Record name | Glucagon Receptor Antagonist I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438618-32-7 | |
Record name | Glucagon Receptor Antagonist I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。